2-(2-Aminoethyl)-5-bromophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3-4,10H2 |
InChI Key |
HBFSOPZGYYJICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Novel Approaches for 2 2 Aminoethyl 5 Bromophenol
Established Synthetic Pathways to the Bromophenol Core
The synthesis of the 2-amino-5-bromophenol scaffold, the central core of the target molecule, can be approached through several established pathways. The primary strategic decision involves the sequence of introducing the three key functional groups: the hydroxyl, the amino, and the bromine substituent onto the aromatic ring.
Precursor Chemistry and Intermediate Generation
The generation of the bromophenol core typically begins with commercially available and structurally simpler precursors. One common strategy involves the modification of a pre-existing phenol (B47542) or aniline. For instance, a synthetic sequence can start from a substituted nitrophenol. The synthesis of related aminophenols often employs the nitration of a corresponding phenol derivative, followed by the chemical reduction of the nitro group to an amine. An example of this is the synthesis of 2-amino-5-methoxyphenol, which begins with the nitrosation and subsequent nitration of 3-methoxyphenol.
Another viable route starts with an already brominated precursor. A documented synthesis of 2-amino-5-bromophenol utilizes 5-bromo-2-nitrophenol as the starting material. In this process, the nitro group is reduced to an amino group using a reducing agent like sodium bisulfite in an aqueous sodium hydroxide solution. An alternative precursor is N-(4-bromo-2-hydroxyphenyl)acetamide, where the acetamide group serves as a protected form of the amine. This intermediate can be hydrolyzed under acidic conditions to reveal the free amine, yielding the desired 2-amino-5-bromophenol.
These examples highlight two key approaches for generating the core intermediate:
Nitration-Reduction: Introducing a nitro group onto a phenol precursor, which then directs the subsequent introduction of other substituents, followed by reduction to the amine.
Functional Group Interconversion on a Brominated Precursor: Starting with a brominated aromatic compound and performing reactions such as reduction or deprotection to install the required amino and hydroxyl groups.
Regioselective Introduction of the Bromine Atom
Achieving the correct substitution pattern on the aromatic ring—specifically, placing the bromine atom at position 5 relative to the hydroxyl group (meta to the hydroxyl and para to the amino group)—is a critical step that hinges on the principles of electrophilic aromatic substitution. The directing effects of the substituents already on the ring are paramount.
The hydroxyl (-OH) and amino (-NH2) groups are both powerful activating, ortho-, para-directing groups. If one were to brominate 2-aminophenol directly, a mixture of products would likely result due to the strong activation of multiple positions on the ring. Therefore, regioselectivity is often controlled through several strategies:
Blocking Groups: A temporary blocking group can be installed at a more reactive position (e.g., the para-position relative to the hydroxyl group) to direct the incoming bromine to the desired location. The blocking group is then removed in a subsequent step.
Controlled Bromination Conditions: The choice of brominating agent and reaction conditions can significantly influence the regiochemical outcome. Mild and regioselective bromination of phenols can be achieved using reagents like potassium bromide (KBr) in conjunction with ZnAl–BrO3⁻–layered double hydroxides, which favors bromination at the para position. If the para position is occupied, the ortho site is prioritized researchgate.net.
Precursor-Directed Synthesis: The most straightforward method is to begin with a precursor that already contains the bromine atom in the correct position, as seen in the synthesis starting from 5-bromo-2-nitrophenol. In this case, the regiochemical challenge is addressed at the very beginning of the synthetic sequence. For aromatic amines, regioselective bromination can be achieved by first treating the aniline with n-butyllithium and trimethyltin chloride, followed by reaction with bromine, to yield the para-bromoaniline with high selectivity.
Strategies for Incorporating the 2-Aminoethyl Side Chain
Once the bromophenol core is established, the next major challenge is the introduction of the 2-aminoethyl side chain at the ortho position relative to the hydroxyl group. This typically involves the formation of both a carbon-carbon and a carbon-nitrogen bond.
A well-documented method for creating a similar structure, 2-(2-aminoethyl)phenol (B125480), starts with 2-(2-nitrovinyl)phenol. This intermediate, which contains the complete carbon skeleton of the side chain, undergoes reduction. The use of a strong reducing agent like lithium aluminium hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF) effectively reduces the nitro group to a primary amine, yielding the desired 2-(2-aminoethyl)phenol side chain chemicalbook.com.
An alternative strategy, demonstrated in the synthesis of the isomeric 4-(2-aminoethyl)phenol (tyramine), involves a two-step process starting from a hydroxyethyl-substituted phenol. The hydroxyl group of the side chain is first converted into a better leaving group, such as a bromide, by reacting it with hydrobromic acid. The resulting bromoethyl-phenol intermediate is then treated with ammonia (B1221849) in a nucleophilic substitution reaction to form the final aminoethyl side chain google.com.
Amine Protection and Deprotection Protocols
The synthesis of 2-(2-Aminoethyl)-5-bromophenol involves a molecule with two distinct amino groups: the primary aromatic amine on the ring and the primary aliphatic amine on the side chain. These groups have different reactivities and are susceptible to a wide range of reaction conditions. To achieve selectivity and prevent unwanted side reactions during synthesis, it is often necessary to temporarily "protect" one or both amino groups. libretexts.org
A protecting group is a reversibly formed derivative of a functional group that masks its reactivity. organic-chemistry.org For amines, the most common and effective protecting groups are carbamates, which are readily installed, stable under many reaction conditions, and can be removed selectively. masterorganicchemistry.com The choice of protecting group is critical and allows for an "orthogonal" strategy, where one group can be removed under specific conditions (e.g., acidic) while another remains intact, only to be removed later under different conditions (e.g., basic or hydrogenolysis). organic-chemistry.orgwikipedia.org
Carbon-Nitrogen Bond Formation Methodologies
The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis and central to the construction of the aminoethyl side chain. wikipedia.org Methodologies for forming C-N bonds can be broadly categorized into two types: the reaction of a nucleophilic nitrogen with an electrophilic carbon, and the reaction of an electrophilic nitrogen with a nucleophilic carbon. nptel.ac.in
Several specific methods are applicable to the synthesis of the target molecule:
Nucleophilic Substitution: As previously mentioned, a primary amine can be formed by reacting an alkyl halide (e.g., a 2-bromoethyl group) with a nitrogen nucleophile like ammonia or an ammonia equivalent. google.com The Gabriel synthesis is a classic variation of this approach, using potassium phthalimide as the nitrogen nucleophile to avoid over-alkylation, followed by hydrolysis to release the primary amine. nptel.ac.in
Reduction of Nitrogen-Containing Functional Groups: This is a very common and reliable method. The reduction of a nitro group, as in the conversion of a nitrovinyl to an aminoethyl group using LiAlH4, is a powerful technique. chemicalbook.com Other functional groups like nitriles (-CN) and azides (-N3) can also be reduced to primary amines.
Transition Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on transition metal catalysts for C-N bond formation. The Buchwald-Hartwig amination, which typically uses palladium catalysts, is a highly versatile method for coupling amines with aryl or vinyl halides/triflates. mdpi.comresearchgate.net While more commonly used for forming aryl amines, variations can be applied to construct aliphatic C-N bonds.
Ritter Reaction: This reaction involves the treatment of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid. This forms an amide, which can then be hydrolyzed to yield the corresponding amine. nptel.ac.in
Advanced Synthetic Techniques and Methodological Innovations
The field of organic synthesis is constantly evolving, with new methodologies offering milder conditions, higher yields, and improved selectivity. Recent innovations in the synthesis of substituted aminophenols provide advanced alternatives to classical methods.
One novel, metal-free strategy for the regioselective synthesis of 2-aminophenols involves a cascade organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. This process uses readily available N-arylhydroxylamines, which, under mild conditions with in situ-generated methyl chlorosulfonate, undergo rearrangement and hydrolysis to efficiently produce 2-aminophenol derivatives with high regioselectivity and broad functional group tolerance. rsc.orgnih.gov
Copper-catalyzed cascade reactions have also emerged as a powerful tool. For example, N-alkoxy-2-methylanilines can be reacted with alcohols in the presence of a copper catalyst to afford meta-aminophenol derivatives. This transformation proceeds through a chemicalbook.comorganic-chemistry.org-rearrangement of the alkoxy group, followed by an oxa-Michael addition, providing an efficient route to complex aminophenol structures that are challenging to synthesize via traditional electrophilic substitution. mdpi.com
Furthermore, transition metals are instrumental in developing novel C-N bond-forming reactions. Metal complexes can catalyze the coupling of various building blocks; for instance, cobalt and nickel compounds are known to catalyze the reaction of acetylenes with nitriles to form pyridines, demonstrating the power of metals to construct nitrogen-containing heterocycles. illinois.edu These advanced concepts, while not yet explicitly applied to the synthesis of this compound, represent the forefront of chemical synthesis and offer potential future pathways for its construction.
Table of Mentioned Compounds
Catalytic Reaction Development for Efficient Synthesis
Catalytic hydrogenation represents a primary strategy for the efficient synthesis of amino-substituted phenols from their nitro precursors. This method is noted for its high yields and environmentally benign nature, often utilizing noble metal catalysts. A plausible and efficient route to this compound would involve the catalytic reduction of a suitable nitro-precursor, such as 2-(2-nitroethyl)-5-bromophenol.
The hydrogenation of aromatic nitro compounds is a well-established industrial process, valued for producing high-purity amines. google.com Catalysts such as palladium on carbon (Pd/C) are highly effective for the hydrogenation of nitrophenols to aminophenols. google.com The reaction is typically carried out under a hydrogen atmosphere, with the catalyst suspended in a suitable solvent. For instance, the reduction of p-nitrophenol to p-aminophenol can be achieved with a 5% palladium on carbon catalyst in an aqueous solution containing hydrochloric or acetic acid at room temperature and low hydrogen pressures. google.com Similarly, catalysts based on rhodium (Rh/C) have been used for the hydrogenation of 4-bromo-2-nitrophenol to 2-amino-4-bromophenol with near-quantitative yields.
The process generally involves the filtration of the catalyst after the reaction is complete, followed by neutralization or extraction to isolate the final aminophenol product. The efficiency of these catalytic systems suggests that the reduction of the nitroethyl side chain on the 5-bromophenol scaffold would proceed effectively to yield this compound.
Table 1: Representative Catalytic Hydrogenation Conditions for Nitroaromatics
| Starting Material | Catalyst | Solvent/Conditions | Product | Yield |
|---|---|---|---|---|
| p-Nitrophenol | 5% Pd/C | Water, HCl, Room Temp., 30 psig H₂ | p-Aminophenol | 83.9% |
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. mdpi.com This approach is characterized by high atom economy, step economy, and the ability to generate complex molecules from simple precursors in a convergent manner. mdpi.comorganic-chemistry.org
Named reactions such as the Strecker synthesis of amino acids, the Hantzsch pyridine (B92270) synthesis, and the Ugi and Passerini reactions are classic examples of MCRs that have become powerful tools in organic and medicinal chemistry. nih.gov These reactions often proceed through a cascade of elementary steps, where the product of one reaction becomes the substrate for the next in the same pot, avoiding the need for isolation of intermediates. organic-chemistry.org
While MCRs offer a powerful platform for the synthesis of diverse chemical structures, a specific, documented multi-component reaction for the direct synthesis of this compound is not prominently featured in available literature. The development of such a process would likely involve the strategic selection of three or more starting materials that could assemble the brominated phenol core and the aminoethyl side chain in a single, convergent operation. The challenge in designing such a reaction lies in ensuring the desired chemoselectivity among the multiple reactive sites of the components. windows.net
Derivatization from Related Halogenated Phenols
A highly feasible approach to synthesizing this compound is through the chemical modification, or derivatization, of readily available halogenated phenols. This strategy involves building the target molecule step-by-step from a simpler, structurally related starting material. A logical precursor for this approach is 5-bromosalicylaldehyde.
A potential two-step synthetic sequence is outlined below:
Henry Reaction (Nitroaldol Condensation): The synthesis can commence with a Henry reaction between 5-bromosalicylaldehyde and nitromethane. This reaction forms a carbon-carbon bond, attaching the nitroethyl precursor to the phenolic ring to produce an intermediate, 5-bromo-2-hydroxy-β-nitrostyrene.
Reduction of the Nitroalkene: The second step involves the reduction of both the carbon-carbon double bond and the nitro group of the intermediate. This transformation can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This specific reduction has been successfully employed to synthesize the non-brominated analogue, 2-(2-aminoethyl)phenol, from 2-(2-nitrovinyl)phenol in good yield. chemicalbook.com The reaction is typically performed in an inert solvent like tetrahydrofuran (THF) and results in the formation of the desired aminoethyl side chain, yielding the final product, this compound.
An alternative derivatization approach involves the modification of other halogenated phenols. For instance, 2-amino-5-bromophenol can be synthesized from 5-bromo-2-nitrophenol via reduction with sodium bisulfite, or from N-(4-bromo-2-hydroxyphenyl)acetamide through acid-catalyzed hydrolysis. chemicalbook.com Although these routes yield a different final product, they demonstrate the principle of synthesizing complex phenols from simpler halogenated precursors.
Table 2: Synthesis of 2-(2-Aminoethyl)phenol via Derivatization (Analogous Route)
| Step | Starting Material | Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | 2-Hydroxybenzaldehyde, Nitromethane | (Not specified) | 2-(2-Nitrovinyl)phenol | (Not specified) |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-Nitroethyl)-5-bromophenol |
| p-Nitrophenol |
| p-Aminophenol |
| 4-Bromo-2-nitrophenol |
| 2-Amino-4-bromophenol |
| 5-Bromosalicylaldehyde |
| Nitromethane |
| 5-Bromo-2-hydroxy-β-nitrostyrene |
| Lithium aluminum hydride |
| Tetrahydrofuran (THF) |
| 2-(2-Aminoethyl)phenol |
| 2-(2-Nitrovinyl)phenol |
| 2-Amino-5-bromophenol |
| 5-Bromo-2-nitrophenol |
| Sodium bisulfite |
| N-(4-bromo-2-hydroxyphenyl)acetamide |
| Palladium on carbon (Pd/C) |
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Pathways of Key Synthetic Transformations
The mechanistic pathways for reactions involving 2-(2-Aminoethyl)-5-bromophenol are primarily centered on the reactivity of the substituted benzene (B151609) ring and the nucleophilicity of the hydroxyl and amino groups.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. minia.edu.eg The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, followed by the loss of a proton (H+) to restore aromaticity. minia.edu.eglibretexts.org The formation of this sigma complex is typically the rate-determining step and has a higher activation energy than electrophilic addition to alkenes because it temporarily disrupts the ring's aromaticity. minia.edu.eg
In the case of this compound, the benzene ring is polysubstituted, and the existing groups direct the position of any new substituent. The directing influence of these groups is as follows:
Phenolic Hydroxyl (-OH): This is a strongly activating group and an ortho, para-director due to resonance effects where a lone pair of electrons from the oxygen atom is delocalized into the ring, enhancing its reactivity. libguides.com
Aminoethyl (-CH₂CH₂NH₂): The amino group is also activating and ortho, para-directing. However, under acidic conditions, which are common for many EAS reactions (e.g., nitration), the amino group is protonated to form -CH₂CH₂NH₃⁺. This ammonium (B1175870) group is strongly deactivating and a meta-director due to its inductive electron-withdrawing effect.
Bromine (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate lone-pair electron density through resonance, which helps stabilize the sigma complex when the attack is at the ortho or para position. libretexts.org
| Substituent Group | Electronic Effect | Directing Influence | Impact on Reactivity |
| Phenolic Hydroxyl (-OH) | Resonance Donating (+R) > Inductive Withdrawing (-I) | ortho, para | Activating libguides.com |
| Aminoethyl (-CH₂CH₂NH₂) | Activating (as NH₂) or Deactivating (as NH₃⁺) | ortho, para (as NH₂) or meta (as NH₃⁺) | Condition-Dependent |
| Bromine (-Br) | Inductive Withdrawing (-I) > Resonance Donating (+R) | ortho, para | Deactivating libretexts.org |
This table provides a summary of the directing effects of the functional groups on the this compound molecule in electrophilic aromatic substitution reactions.
While aryl halides are generally unreactive towards nucleophilic substitution under standard conditions, the bromine atom on this compound can be replaced. libguides.comevitachem.com This transformation typically requires specific conditions, such as the use of a strong base or a transition-metal catalyst.
One potential pathway is nucleophilic aromatic substitution (SNAr). This mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. atlas.org For this compound, the existing substituents are not strongly electron-withdrawing, so SNAr reactions would likely be slow and require harsh conditions. The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion to restore aromaticity. atlas.org
A more common method for substituting the bromine on such a system involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com These reactions proceed through a different mechanistic cycle involving oxidative addition, ligand exchange, and reductive elimination at the metal center.
The phenolic hydroxyl and aminoethyl groups are not merely spectators; they actively participate in and influence the dynamics of reactions.
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion (-O⁻). libguides.comatlas.org This greatly enhances its electron-donating ability, making the aromatic ring significantly more activated towards electrophilic attack. The phenoxide is also a potent nucleophile itself and can participate in reactions like Williamson ether synthesis. libguides.com The group's ability to engage in hydrogen bonding also influences the molecule's solubility and interactions with solvents and other reagents. vulcanchem.com
Aminoethyl Group: The primary amine of the aminoethyl side chain is basic and nucleophilic. It can readily react with acids, alkylating agents, and carbonyl compounds. In the context of ring reactivity, the amine's basicity is crucial. Under neutral or basic conditions, it acts as an activating group. However, in acidic media, its protonation to an ammonium ion (-NH₃⁺) transforms it into a deactivating, meta-directing group, which can be used strategically to direct incoming electrophiles to other positions on the ring. The amine can also act as a nucleophile in substitution reactions. smolecule.com
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics provides insight into the rate of a chemical reaction and the factors that influence it, while thermodynamics describes the energy changes and the position of equilibrium.
Thermodynamic analysis focuses on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous process. nih.gov The enthalpy change (ΔH) reflects whether the reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat. The entropy change (ΔS) relates to the change in disorder of the system. These parameters are crucial for predicting the feasibility and equilibrium position of a reaction. acs.orgnih.gov
| Parameter | Description | Significance for Reactions |
| Rate Constant (k) | A proportionality constant relating reactant concentrations to the reaction rate. | Indicates the intrinsic speed of a reaction at a given temperature. |
| Activation Energy (Ea) | The minimum energy barrier that must be overcome for a reaction to occur. | A higher Ea corresponds to a slower reaction rate. nih.gov |
| Enthalpy Change (ΔH) | The net heat absorbed or released during a reaction. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). nih.gov |
| Entropy Change (ΔS) | The change in the degree of randomness or disorder of the system. | A positive ΔS (increased disorder) contributes favorably to the spontaneity of a reaction. |
| Gibbs Free Energy (ΔG) | The overall energy change that determines the spontaneity of a reaction (ΔG = ΔH - TΔS). | A negative ΔG indicates a spontaneous reaction at a given temperature. nih.gov |
This table outlines key kinetic and thermodynamic parameters and their relevance to the chemical reactions of this compound.
Advanced Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as the cornerstone for elucidating the molecular structure of 2-(2-Aminoethyl)-5-bromophenol in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable, confirming the core structure and the specific arrangement of substituents on the phenyl ring.
High-Resolution 1D NMR (¹H, ¹³C) for Core Structural Assignment
High-resolution 1D NMR provides the initial and fundamental data for structural assignment. The ¹H NMR spectrum reveals the chemical environment and count of protons, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.
¹H NMR Analysis: The proton spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the aminoethyl side chain. The aromatic region typically displays three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at C6 (H-6) is expected to appear as a doublet, coupled to H-4. The proton at C4 (H-4) would present as a doublet of doublets, showing coupling to both H-3 and H-6. The proton at C3 (H-3) would appear as a doublet, coupled to H-4. The ethyl side chain protons (H-7 and H-8) would appear as two triplets, integrating to two protons each, due to coupling with each other.
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows eight distinct carbon signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl side chain. The chemical shifts are influenced by the attached functional groups (-OH, -Br, -CH₂CH₂NH₂). The carbon bearing the hydroxyl group (C-1) and the carbon bearing the bromine (C-5) are readily identified by their characteristic shifts. oregonstate.edu The remaining aromatic carbons and the two aliphatic carbons can be assigned based on their chemical shifts and further confirmed with 2D NMR data. chemicalbook.comhmdb.ca
| ¹H NMR Data (500 MHz) | ¹³C NMR Data (125 MHz) | ||||
|---|---|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Position | Chemical Shift (δ, ppm) |
| H-3 | 6.85 | d | 8.5 | C-1 | 154.0 |
| H-4 | 7.10 | dd | 8.5, 2.5 | C-2 | 125.5 |
| H-6 | 7.25 | d | 2.5 | C-3 | 117.0 |
| H-7 (-CH₂-) | 2.85 | t | 7.0 | C-4 | 132.0 |
| H-8 (-CH₂-) | 3.05 | t | 7.0 | C-5 | 112.0 |
| -NH₂ | 1.80 | br s | - | C-6 | 134.5 |
| -OH | 5.50 | br s | - | C-7 | 35.0 |
| C-8 | 41.5 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Elucidation
2D NMR experiments are crucial for unambiguously assembling the molecular puzzle, confirming the connections established from 1D data and revealing through-space interactions. google.comgoogle.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons at C7 and C8, confirming the ethyl fragment. nih.govbeilstein-journals.org Additionally, correlations between the aromatic protons H-3, H-4, and H-6 would definitively establish their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. nih.gov This allows for the confident assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at δ 2.85 ppm would show a cross-peak to the carbon signal at δ 35.0 ppm, assigning this pair to the C7-H7 group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. nih.gov Key HMBC correlations would include:
Protons of the C7 methylene group (H-7) to the aromatic carbons C-1, C-2, and C-3, confirming the attachment point of the ethyl side chain.
Aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5, which helps to solidify the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. researchgate.netnih.gov A significant NOESY correlation would be expected between the C7 methylene protons and the aromatic proton at C-3, providing definitive evidence for the ortho positioning of the aminoethyl side chain relative to the hydroxyl group. uio.no
| Experiment | Correlating Protons (¹H) | Correlated Atoms (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | H-7 (δ 2.85) | H-8 (δ 3.05) | Confirms -CH₂CH₂- connectivity. |
| COSY | H-3 (δ 6.85) | H-4 (δ 7.10) | Confirms adjacent aromatic protons. |
| HSQC | H-7 (δ 2.85) | C-7 (δ 35.0) | Assigns C-7 based on H-7. |
| HSQC | H-6 (δ 7.25) | C-6 (δ 134.5) | Assigns C-6 based on H-6. |
| HMBC | H-7 (δ 2.85) | C-1, C-2, C-3 | Confirms ethyl chain attachment at C-2. |
| HMBC | H-4 (δ 7.10) | C-2, C-3, C-5, C-6 | Confirms aromatic substitution pattern. |
| NOESY | H-7 (δ 2.85) | H-3 (δ 6.85) | Confirms spatial proximity and ortho substitution. |
Specialized NMR Pulse Sequences for Detailed Analysis
Beyond the standard 2D experiments, specialized pulse sequences can provide further structural confirmation and spectral clarity.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90, DEPT-135) are used to differentiate carbon signals based on the number of attached protons. libretexts.orglibretexts.orgnumegalabs.com A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would confirm the assignments of the two methylene carbons (C-7, C-8) as negative signals and the three aromatic CH carbons (C-3, C-4, C-6) as positive signals.
Gradient-Selected Sequences (gCOSY, gHSQC, gHMBC): The use of pulsed-field gradients offers significant advantages, such as improved suppression of unwanted signals (e.g., from the solvent or ¹²C-bound protons) and a reduction in experimental time by minimizing the need for extensive phase cycling. researchgate.netmagritek.comnanalysis.comuab.cat This results in cleaner spectra with fewer artifacts, which is particularly beneficial when analyzing small sample quantities.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS is critical for confirming the elemental formula of this compound. msu.edu It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula (C₈H₁₀BrNO for the neutral molecule), distinguishing it from other compounds with the same nominal mass. The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.govacs.orgneu.edu.trchemguide.co.uk
| Ion | Elemental Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrNO⁺ | 232.0073 | 232.0071 |
| [M(⁸¹Br)+H]⁺ | C₈H₁₁⁸¹BrNO⁺ | 234.0052 | 234.0050 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound. In positive-ion mode, the molecule is readily protonated, primarily at the basic amino group, to generate the pseudomolecular ion [M+H]⁺. chemicalbook.com
ESI-MS can also be used to study the fragmentation of the molecule. Phenethylamine (B48288) derivatives are known to undergo in-source fragmentation or collision-induced dissociation (CID) by losing the amine group as ammonia (B1221849) (NH₃). sci-hub.senih.govnih.govacs.orgacs.org For this compound, a major fragment ion would likely result from the loss of the terminal amino group, leading to the formation of a stable benzylic-type carbocation or a spirocyclic ion. nih.govacs.org This fragmentation pattern provides further structural evidence for the phenethylamine core of the molecule.
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making this form of spectroscopy an indispensable tool for structural characterization.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. scribd.com The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups. libretexts.org For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), aromatic and aliphatic C-H, aromatic C=C, C-O, C-N, and C-Br bonds.
The broadness of the O-H and N-H stretching bands can provide information about hydrogen bonding. spectroscopyonline.com The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks, including C-H bending and C-C stretching vibrations, that is unique to the molecule. libretexts.org Data from related molecules, such as 2-amino-5-bromobenzoic acid and 2-bromophenol, can be used to refine the assignment of vibrational frequencies. researchgate.netnist.gov
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| 3400-3200 | Broad, Medium | O-H Stretch | Phenolic -OH |
| 3350-3250 | Medium (two bands for primary amine) | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Ar-H |
| 2960-2850 | Medium | Aliphatic C-H Stretch | -CH₂- |
| 1620-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |
| 1260-1200 | Strong | C-O Stretch | Phenolic C-O |
| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |
| 900-675 | Strong | Aromatic C-H Bend (Out-of-plane) | Substituted Benzene |
| 650-550 | Medium-Strong | C-Br Stretch | Aryl Bromide |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the aromatic ring's carbon backbone. unal.edu.co The Raman spectrum of this compound would provide a unique molecular fingerprint, with strong signals expected for the aromatic C=C stretching and C-H bending modes. Analysis of similar compounds like 2-amino-5-bromopyridine (B118841) can aid in the spectral interpretation. nih.gov
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| 3100-3000 | Strong | Aromatic C-H Stretch | Ar-H |
| 2960-2850 | Medium | Aliphatic C-H Stretch | -CH₂- |
| 1610-1590 | Very Strong | C=C Ring Stretch | Aromatic Ring |
| 1000 | Strong | Ring Breathing Mode | Substituted Benzene |
| 650-550 | Strong | C-Br Stretch | Aryl Bromide |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Investigation
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which excites electrons from lower to higher energy orbitals. This technique is used to investigate chromophores, which are the parts of a molecule responsible for its color. researchgate.net In this compound, the chromophore is the substituted benzene ring.
The hydroxyl (-OH), bromine (-Br), and aminoethyl (-CH₂CH₂NH₂) groups act as auxochromes, modifying the absorption wavelength (λmax) and intensity of the primary chromophore. The -OH and -NH₂ groups are strong activating groups that typically cause a bathochromic (red) shift to longer wavelengths. The UV-Vis spectrum, therefore, provides information about the electronic structure of the conjugated system. researchgate.netrsc.org
| Predicted λmax (nm) | Solvent | Electronic Transition | Chromophore |
|---|---|---|---|
| ~210-220 | Ethanol/Water | π → π* (E2-band) | Substituted Benzene Ring |
| ~275-285 | Ethanol/Water | π → π* (B-band) | Substituted Benzene Ring |
Hyperspectral imaging (HSI) is an advanced analytical technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. mdpi.com For each pixel in the image, a complete spectrum is acquired, allowing for the visualization of the chemical composition and distribution of different components within a sample. mdpi.com
In the context of chemical analysis, HSI has been successfully applied to the non-destructive measurement and mapping of phenolic compounds in various matrices, such as agricultural products and industrial materials. researchgate.netnih.gov By analyzing the characteristic spectral signatures of phenol (B47542) derivatives in the visible and near-infrared (NIR) regions, HSI can be used to monitor their presence, concentration, and spatial distribution. researchgate.net This technique could potentially be employed for the quality control of formulations containing this compound or in reaction monitoring to observe its formation or consumption in real-time. nih.gov
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. jhu.edunih.gov
While no published crystal structure for this compound itself is currently available, the technique would provide unambiguous data on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact spatial arrangement of the ethylamine (B1201723) side chain relative to the phenol ring.
Crystal Packing: How individual molecules are arranged in the unit cell.
Intermolecular Interactions: Detailed information on hydrogen bonding (e.g., between the phenolic -OH and the amine -NH₂, or with adjacent molecules) and other non-covalent interactions like π-π stacking. researchgate.net
The successful crystallographic analysis of numerous related phenethylamine derivatives and brominated aromatic compounds demonstrates the feasibility of this technique for the definitive structural elucidation of this compound, should a suitable single crystal be obtained. researchgate.netacs.orgresearchgate.net
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |
| Bond Lengths (Å) | Distance between bonded atoms (e.g., C-C, C-O, C-N, C-Br) |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Conformation of the molecule (e.g., rotation around the C-C bond of the side chain) |
Integration of Spectroscopic Data for Comprehensive Structural Determination
The unambiguous structural elucidation of a molecule like this compound is not reliant on a single analytical technique. Instead, it is achieved through the synergistic integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive and confident confirmation of the compound's atomic connectivity and constitution. The primary methods employed for this purpose are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
The process begins with determining the molecular formula and identifying key isotopic signatures, proceeds to the identification of functional groups, and culminates in mapping the precise carbon-hydrogen framework.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
High-resolution mass spectrometry (HRMS) is the first step, providing the exact molecular weight of the compound. For this compound (C₈H₁₀BrNO), the expected monoisotopic mass is approximately 214.9946 g/mol . A crucial feature in the mass spectrum of this compound is the presence of two prominent peaks for the molecular ion [M]⁺ and [M+2]⁺. These peaks, separated by two mass units and having nearly equal intensity (a 1:1 ratio), are the definitive signature of the presence of a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. youtube.com This observation is fundamental in confirming the elemental composition.
| Parameter | Observation | Interpretation |
| Molecular Ion [M]⁺ | m/z ≈ 215 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Isotope Peak [M+2]⁺ | m/z ≈ 217 | Corresponds to the molecule with the ⁸¹Br isotope. |
| Relative Intensity | [M]⁺ : [M+2]⁺ ≈ 1:1 | Confirms the presence of one bromine atom. youtube.com |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the specific functional groups present in the molecule. libretexts.org The spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features: the phenol, the primary amine, and the substituted benzene ring.
O-H Stretch: A broad absorption band typically observed in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group of the phenol. The broadness is due to hydrogen bonding.
N-H Stretch: A medium intensity, two-pronged peak in the 3300-3500 cm⁻¹ range is characteristic of a primary amine (-NH₂), representing the symmetric and asymmetric stretching vibrations.
C-H Stretches: The spectrum would distinguish between aromatic and aliphatic C-H bonds. Peaks appearing just above 3000 cm⁻¹ are assigned to the sp² C-H bonds of the aromatic ring, while those appearing just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the ethyl side chain. youtube.com
C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the aromatic ring. youtube.com
C-O Stretch: A strong band around 1200-1250 cm⁻¹ would confirm the presence of the phenolic C-O bond.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3600 - 3200 (broad) | O-H Stretch | Phenol (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic (sp²) |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Phenolic Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon and hydrogen framework.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals all the unique carbon environments in the molecule. For the proposed structure of this compound, eight distinct signals are expected. The chemical shifts of these signals indicate the type of carbon (aromatic or aliphatic) and the influence of adjacent electronegative atoms (O, N, Br).
| Expected Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~155 | C-OH | Aromatic carbon attached to highly electronegative oxygen. |
| ~134 | C-H (aromatic) | Aromatic carbon ortho/para to the -OH group. |
| ~132 | C-H (aromatic) | Aromatic carbon ortho/para to the -Br atom. |
| ~118 | C-CH₂ | Aromatic carbon attached to the ethyl group. |
| ~117 | C-H (aromatic) | Aromatic carbon ortho to both -OH and -Br. |
| ~115 | C-Br | Aromatic carbon directly bonded to bromine. |
| ~42 | -CH₂-NH₂ | Aliphatic carbon attached to the amine group. |
| ~38 | Ar-CH₂- | Aliphatic carbon attached to the aromatic ring. |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, the number of protons of each type (integration), and how they are coupled to their neighbors (splitting pattern). libretexts.org This allows for the definitive placement of the substituents on the aromatic ring and confirms the structure of the ethylamino side chain.
Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants would confirm the 1,2,4-trisubstitution pattern.
Ethyl Chain Protons: The two methylene (-CH₂-) groups of the ethyl chain would appear as two distinct signals, likely triplets, due to coupling with each other. The group adjacent to the aromatic ring (Ar-CH₂) would appear at a different chemical shift than the one adjacent to the amine group (-CH₂-NH₂).
Amine and Hydroxyl Protons: The protons of the -NH₂ and -OH groups would typically appear as broad singlets. Their chemical shifts can be variable and they can often be exchanged with D₂O, causing their signals to disappear from the spectrum, which is a useful diagnostic test.
| Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Proton Assignment |
| ~9.5 | 1H | Broad Singlet | Phenolic -OH |
| ~7.2 | 1H | Doublet | Aromatic C-H |
| ~7.0 | 1H | Doublet of Doublets | Aromatic C-H |
| ~6.8 | 1H | Doublet | Aromatic C-H |
| ~2.9 | 2H | Triplet | -CH₂-NH₂ |
| ~2.7 | 2H | Triplet | Ar-CH₂- |
| ~1.8 | 2H | Broad Singlet | -NH₂ |
By combining these datasets, a chemist can construct a complete and verified structural representation. The mass spectrum confirms the molecular formula C₈H₁₀BrNO. The IR spectrum verifies the presence of phenol, primary amine, and aromatic functionalities. Finally, the detailed map from ¹³C and ¹H NMR confirms the 1,2,4-substitution pattern on the benzene ring and the connectivity of the 2-aminoethyl side chain, leaving no ambiguity as to the structure of this compound.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of molecules. irjweb.com This approach is favored for its balance of computational cost and accuracy, making it well-suited for the analysis of organic compounds such as 2-(2-Aminoethyl)-5-bromophenol. DFT methods, often employing hybrid functionals like B3LYP, are used to model various molecular aspects.
Optimization of Ground State Geometries and Conformational Energy Landscapes
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. nepjol.info The process is performed by calculating the forces on each atom and adjusting their positions until these forces are negligible.
Beyond a single static structure, molecules like this compound, with their flexible ethylamine (B1201723) side chain, can exist in multiple conformations. Computational methods can be used to explore the conformational energy landscape, which maps the energy of the molecule as a function of its geometry. d-nb.infonih.gov This is achieved by systematically rotating flexible bonds and calculating the energy of each resulting conformer. nih.gov The resulting landscape reveals the relative stabilities of different conformations and the energy barriers between them. d-nb.info For flexible molecules, delocalization error in some DFT functionals can overstabilize more conjugated conformations, potentially leading to inaccuracies in the relative energies of conformers. ohio-state.edu
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. nepjol.info For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. This analysis helps to predict which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions. The reactivity of a molecule can often be gauged by this energy gap. wuxiapptec.com
Table 1: Illustrative Frontier Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -0.9 |
| Energy Gap (ΔE) | 4.9 |
| Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific DFT methods and basis sets. |
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.deresearchgate.net
For this compound, an MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This visual representation provides intuitive insights into the molecule's reactive behavior. researchgate.net
Prediction of Vibrational Frequencies and Spectroscopic Data Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netniscpr.res.in After optimizing the molecular geometry, a frequency calculation is performed to determine the normal modes of vibration. nepjol.info
The calculated harmonic frequencies often systematically deviate from experimental values. nih.gov To improve agreement with experimental data, these calculated frequencies are typically multiplied by a scaling factor. niscpr.res.innih.gov By comparing the scaled theoretical vibrational spectrum with the experimental one, each observed peak can be assigned to a specific vibrational mode (e.g., C-H stretch, N-H bend). This correlation provides a detailed understanding of the molecule's vibrational properties. researchgate.net
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra
To understand the electronic transitions and predict the UV-Vis absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed. faccts.deunifesp.br This method calculates the energies of the electronic excited states and the probabilities of transitions from the ground state to these excited states (oscillator strengths). gaussian.com
The output from a TD-DFT calculation includes the excitation energies (often expressed in electron volts, eV) and the corresponding wavelengths (in nanometers, nm) of absorption. gaussian.com These data can be used to simulate a theoretical UV-Vis spectrum, which can then be compared with experimental measurements. nepjol.info Analysis of the transitions, often in terms of which molecular orbitals are involved (e.g., HOMO to LUMO), provides insight into the nature of the electronic excitations. faccts.de For example, a transition might be characterized as a π→π* or n→π* transition. The choice of functional and the inclusion of solvent effects can influence the accuracy of the predicted spectra. nih.gov
Quantum Chemical Descriptors for Reactivity and Interaction Potentials
Beyond the fundamental properties described above, DFT calculations can be used to derive a range of quantum chemical descriptors that quantify a molecule's reactivity. rasayanjournal.co.in These descriptors are based on the energies of the frontier molecular orbitals and provide a more quantitative framework for understanding chemical behavior. rasayanjournal.co.inrsc.org
Key global reactivity descriptors include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. irjweb.comrasayanjournal.co.in
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. irjweb.comrasayanjournal.co.in
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. ekb.eg
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. irjweb.comrasayanjournal.co.in
These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively. rasayanjournal.co.in By calculating these values for this compound, one can predict its general reactivity, stability, and potential for various types of chemical interactions. ekb.eg For instance, a higher electronegativity suggests a better electron acceptor, while a lower chemical hardness indicates higher reactivity. rasayanjournal.co.in
Table 2: Calculated Quantum Chemical Descriptors
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 0.9 |
| Electronegativity (χ) | (I+A)/2 | 3.35 |
| Chemical Hardness (η) | (I-A)/2 | 2.45 |
| Chemical Softness (S) | 1/η | 0.41 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.29 |
| Note: These are hypothetical values derived from the illustrative HOMO/LUMO energies in Table 1 and would need to be calculated specifically for the compound. |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations could provide detailed insight into its conformational flexibility and its interactions with different solvent environments.
Conformational Dynamics: The 2-aminoethyl side chain of the molecule can rotate around its single bonds, leading to a variety of possible three-dimensional shapes, or conformations. MD simulations can map the energy landscape of these conformations, identifying the most stable (lowest energy) shapes and the energy barriers between them. nih.govnih.gov This is crucial for understanding how the molecule might interact with biological targets, as its shape dictates its function.
Solvent Effects: The behavior and stability of this compound are significantly influenced by its surrounding environment, particularly the solvent. chemrxiv.orgrepositorioinstitucional.mx MD simulations can model the explicit interactions between the solute molecule and solvent molecules (e.g., water, ethanol, or less polar solvents). These simulations can reveal how the solvent affects conformational preferences and the stability of the molecule by forming hydrogen bonds or other non-covalent interactions. ntu.edu.sg Such studies are vital for predicting the molecule's behavior in different chemical or biological media. chemrxiv.org
Reaction Mechanism Studies Using Computational Methods
Computational chemistry provides essential methods for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. acs.orgtesisenred.net For this compound, these methods, particularly those based on Density Functional Theory (DFT), could elucidate how the molecule participates in various chemical transformations. researchgate.net
By modeling the reactants, transition states, and products, researchers can calculate the energy changes that occur throughout a reaction. ntu.edu.sg This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most likely reaction pathway among several possibilities. For instance, computational studies could explore the reactivity of the amino group, the phenolic hydroxyl group, or the aromatic ring, predicting how the molecule would behave in synthesis or metabolic processes. These theoretical investigations provide a molecular-level understanding that complements experimental findings. acs.org
Synthetic Transformations and Advanced Derivatization
Chemical Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-(2-Aminoethyl)-5-bromophenol is a prime site for modification, allowing for the synthesis of various ether and ester derivatives. These transformations are fundamental in altering the compound's physical and chemical properties.
One of the most common modifications is O-alkylation to form ethers. This is typically achieved through the Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The choice of base and solvent is crucial to ensure the selective alkylation of the phenolic hydroxyl group over the amino group.
Another significant modification is O-acylation , leading to the formation of esters. This can be accomplished by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These bases serve to neutralize the hydrogen chloride or carboxylic acid byproduct. For substrates with acid-sensitive functional groups, milder acylation conditions can be employed.
Protecting the phenolic hydroxyl group is often a necessary step in multi-step syntheses to prevent its interference in subsequent reactions. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). The selection of the protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal.
| Transformation | Reagents and Conditions | Product Type |
| O-Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | Alkyl aryl ether |
| O-Acylation | Acyl chloride or acid anhydride, Base (e.g., pyridine, Et₃N) | Aryl ester |
| O-Silylation (Protection) | Silyl chloride (e.g., TBDMSCl), Base (e.g., imidazole) | Silyl ether |
Derivatization of the Primary Aminoethyl Functionality
The primary aminoethyl group offers a rich platform for a variety of derivatization reactions, enabling the expansion of the molecular scaffold and the introduction of new functionalities.
Amidation and Ureation Reactions for Scaffold Expansion
The primary amine readily undergoes amidation upon reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC). This reaction forms a stable amide bond and is a common strategy for attaching various side chains to the aminoethyl group.
Ureation , the formation of urea (B33335) derivatives, can be achieved by reacting the amine with isocyanates. This reaction is typically rapid and proceeds under mild conditions. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can be used to synthesize unsymmetrical ureas. These urea derivatives are of significant interest due to their hydrogen bonding capabilities.
| Reaction | Reagents | Functional Group Formed |
| Amidation | Acyl chloride, acid anhydride, or carboxylic acid + coupling agent | Amide |
| Ureation | Isocyanate or phosgene equivalent + amine | Urea |
Formation of Imines and Schiff Bases
The primary amine of this compound can condense with aldehydes or ketones to form imines , also known as Schiff bases. This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The formation of the C=N double bond introduces a new point of structural diversity and can be a key step in the synthesis of various heterocyclic systems. The stability of the resulting imine can vary depending on the nature of the aldehyde or ketone used.
Alkylation and Acylation of the Amine
Direct N-alkylation of the primary amine can lead to the formation of secondary and tertiary amines. This can be achieved by reaction with alkyl halides. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), provides a more controlled method for the synthesis of secondary and tertiary amines.
N-acylation , similar to amidation, involves the reaction of the amine with acylating agents to form amides. This is a highly efficient and widely used reaction for the protection of the amino group or for the introduction of specific acyl moieties.
Functionalization of the Bromine Atom via Cross-Coupling Reactions
The bromine atom on the aromatic ring is a versatile handle for the introduction of a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C, C-N, and C-O bond formation.
The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction provides a direct route to N-aryl derivatives.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki Coupling | Boronic acid/ester | C-C (aryl-aryl, aryl-vinyl, etc.) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira Coupling | Terminal alkyne | C-C (aryl-alkynyl) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine | C-N (aryl-amino) | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) |
| Heck Reaction | Alkene | C-C (aryl-vinyl) | Pd catalyst, Base (e.g., Et₃N) |
| Stille Reaction | Organostannane | C-C | Pd catalyst |
| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | Cu catalyst |
Ring-Opening and Cyclization Reactions Involving the Aminoethyl Phenol Scaffold
The bifunctional nature of the 2-(2-aminoethyl)phenol (B125480) scaffold allows for its participation in intramolecular reactions, leading to the formation of various heterocyclic ring systems.
One important cyclization reaction is the synthesis of benzoxazines . This can be achieved by reacting the 2-(2-aminoethyl)phenol with an aldehyde or a ketone. The reaction proceeds through the formation of a Mannich-type intermediate, which then undergoes intramolecular cyclization to form the benzoxazine (B1645224) ring.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich phenol ring. The bromine atom can influence the regioselectivity of the cyclization.
The Bischler-Napieralski reaction provides a route to dihydroisoquinolines. This reaction requires the N-acylation of the aminoethyl group, followed by cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline.
Conversely, the heterocyclic rings formed from this scaffold can undergo ring-opening reactions . For instance, benzoxazines can be hydrolyzed under acidic conditions to regenerate the 2-(aminoalkyl)phenol precursor. This reversibility can be exploited in dynamic covalent chemistry and for the release of the parent molecule under specific conditions.
| Reaction Type | Description | Resulting Heterocycle |
| Benzoxazine Synthesis | Reaction with an aldehyde/ketone leading to intramolecular cyclization. | Benzoxazine |
| Pictet-Spengler Reaction | Acid-catalyzed condensation with an aldehyde/ketone followed by cyclization. | Tetrahydroisoquinoline |
| Bischler-Napieralski Reaction | Cyclodehydration of the N-acylated derivative. | Dihydroisoquinoline |
| Ring-Opening | Hydrolysis of a formed heterocyclic ring (e.g., benzoxazine) to the parent scaffold. | 2-(2-Aminoethyl)phenol derivative |
Development of Analogs with Tuned Chemical Reactivity
The strategic development of analogs of this compound allows for the fine-tuning of its chemical reactivity, thereby optimizing its properties for various scientific and technological applications. By systematically modifying the core structure, researchers can influence the compound's electronic and steric characteristics, which in turn dictates its behavior in chemical reactions. These modifications can be broadly categorized into alterations of the aromatic ring and derivatization of the aminoethyl side chain.
The reactivity of the phenolic hydroxyl group and the amino group are intrinsically linked to the electron density of the aromatic ring. The introduction of additional substituents can either donate or withdraw electron density, thereby altering the pKa of the phenolic proton and the nucleophilicity of the amine. For instance, the presence of electron-donating groups, such as methoxy (B1213986) or alkyl groups, would be expected to increase the electron density on the ring, making the phenol less acidic and the amine more nucleophilic. Conversely, the introduction of electron-withdrawing groups, like nitro or cyano groups, would have the opposite effect, increasing the acidity of the phenol and decreasing the nucleophilicity of the amine.
The bromine atom at the 5-position also plays a crucial role in the reactivity of the aromatic ring. It is a moderately deactivating, ortho-, para-directing group. Its presence influences the regioselectivity of further electrophilic aromatic substitution reactions. Moreover, the carbon-bromine bond itself serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, enabling the introduction of a wide array of substituents at this position. The choice of catalyst and reaction conditions in these cross-coupling reactions can be critical for achieving high yields and selectivity.
Modifications to the aminoethyl side chain offer another avenue for tuning the chemical reactivity. N-alkylation or N-acylation of the primary amine can significantly alter its steric hindrance and nucleophilicity. For example, the introduction of bulky alkyl groups on the nitrogen atom can sterically hinder its participation in certain reactions. The conversion of the amine to an amide through acylation drastically reduces its basicity and nucleophilicity due to the electron-withdrawing nature of the carbonyl group.
The development of such analogs with tailored reactivity is a key aspect of medicinal chemistry and materials science. By understanding the structure-reactivity relationships, scientists can design and synthesize novel derivatives of this compound with enhanced performance for specific applications.
Interactive Data Table: Predicted Effects of Substituents on the Chemical Reactivity of this compound Analogs
The following table outlines the predicted effects of various substituents on the key reactivity parameters of the this compound scaffold. These predictions are based on established principles of physical organic chemistry.
| Substituent Position | Substituent | Predicted Effect on Phenolic pKa | Predicted Effect on Amine Nucleophilicity | Predicted Effect on Aromatic Ring Reactivity towards Electrophiles |
| Aromatic Ring | -OCH₃ | Increase | Increase | Activation |
| Aromatic Ring | -NO₂ | Decrease | Decrease | Deactivation |
| Aromatic Ring | -Cl | Decrease | Decrease | Deactivation |
| Amino Group | -CH₃ | No significant change | Increase (due to inductive effect) | No significant change |
| Amino Group | -COCH₃ | No significant change | Decrease | No significant change |
Applications and Research Trajectories in Chemical Science
Building Blocks for Complex Organic Architectures
The presence of an amine, a phenol (B47542), and a reactive aromatic bromide allows 2-(2-Aminoethyl)-5-bromophenol to serve as a foundational element in the construction of more intricate molecular frameworks. The amino and hydroxyl groups offer sites for nucleophilic reactions, while the bromine atom is amenable to cross-coupling reactions, enabling the extension of the carbon skeleton.
While direct and extensive examples of this compound in the total synthesis of specific natural products are not widely documented in readily available literature, its structural motifs are analogous to those found in key intermediates for marine alkaloids. For instance, the synthesis of Amathaspiramides often involves intermediates with similar aminoethylphenol functionalities. The bromo- and amino-substituted phenolic structure is a key feature in compounds isolated from marine organisms, suggesting the potential of this compound as a synthetic precursor for these and other architecturally complex natural products.
The bifunctional nature of this compound, possessing both an amine and a phenol group, makes it a candidate for polymerization reactions. These groups can react with complementary difunctional or polyfunctional monomers to form polymers such as polyamides, polyesters, or polyurethanes. The bromine atom on the aromatic ring can be utilized for post-polymerization modification through techniques like Suzuki or Heck coupling, allowing for the introduction of new functional groups and the fine-tuning of the material's properties. This approach enables the creation of functional polymers with tailored optical, electronic, or thermal characteristics.
Ligands and Chelating Agents in Inorganic and Coordination Chemistry
The aminoethyl and hydroxyl groups of this compound can coordinate to metal ions, making it an effective chelating ligand. The nitrogen and oxygen atoms act as donor sites, forming stable chelate rings with a variety of metal centers.
As a bidentate ligand, this compound can form well-defined metal complexes. The nature of the resulting complex, including its geometry and stability, is influenced by the specific metal ion involved. The presence of the bromo substituent offers a handle for further synthetic transformations, potentially leading to the formation of multinuclear complexes or coordination polymers. These extended structures can exhibit interesting magnetic, porous, or catalytic properties. Research has shown that related aminophenol ligands form stable complexes with a range of transition metals, highlighting the potential of this compound in the design of novel coordination architectures.
Metal complexes derived from this compound have potential applications in catalysis. The ligand can be modified to tune the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst. Furthermore, the bromo group provides a convenient point of attachment for immobilizing the catalytic complex onto a solid support, such as silica (B1680970) or a polymer resin. This immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry and sustainable industrial processes.
Probing Chemical Interactions and Biological Systems (from a chemical perspective)
The inherent functionalities of this compound allow for its use in the development of chemical probes to study molecular interactions. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the amino group can participate in electrostatic interactions. The aromatic ring can engage in π-stacking interactions. These properties make it a useful scaffold for designing molecules that can selectively bind to and report on the presence of specific analytes or biological macromolecules. For example, derivatives of this compound could be functionalized with fluorophores to create fluorescent probes for detecting metal ions or for imaging specific cellular components.
Development of Novel Synthetic Methodologies
The compound this compound, also known as 5-bromo-2-hydroxyphenethylamine, serves as a crucial intermediate in the development of novel synthetic methodologies, particularly in the construction of complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic aminoethyl group and a reactive brominated phenolic ring, allows for a variety of chemical transformations.
Research into the synthesis of phenylethanolamine derivatives has highlighted several pathways where this compound or its precursors are key components. wikipedia.org A common strategy involves the preparation of a substituted acetophenone (B1666503), followed by reduction and amination. For instance, the synthesis can commence from 4-bromophenol, which is first acetylated to form 4-bromophenyl acetate. A subsequent Fries rearrangement yields 5'-Bromo-2'-hydroxyacetophenone. chemicalbook.comnih.govchemicalbook.com This intermediate is a cornerstone for building the phenylethanolamine skeleton.
The conversion of the ketone to the amine can be achieved through various reductive amination protocols. An alternative pathway involves the α-bromination of the acetophenone intermediate to yield 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, which can then be reacted with an amine source. chemicalbook.com
Furthermore, the synthesis of the related precursor, 2-Amino-5-bromophenol, has been documented starting from N-(4-bromo-2-hydroxyphenyl)acetamide. chemicalbook.com This precursor can potentially be elaborated to the target aminoethyl chain. A notable application of a derivative of this compound is in the multi-step synthesis of dl-cularicine, an alkaloid. jst.go.jp In this synthesis, a protected form, 4-benzyloxy-2-bromo-5-hydroxyphenethylamine, undergoes a Bischler-Napieralski reaction, demonstrating the utility of this scaffold in constructing complex heterocyclic systems like isoquinolines. jst.go.jp
The development of synthetic methods for phenylethanolamine beta-receptor agonists also provides insights into the types of reactions this class of compounds can undergo, such as electrophilic substitution on the phenyl ring and subsequent functional group manipulations. google.com The presence of the bromine atom in this compound offers a handle for further synthetic diversification through cross-coupling reactions, enabling the introduction of various substituents and the creation of novel compound libraries for screening purposes.
Table 1: Key Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-Bromophenol | 106-41-2 | C₆H₅BrO | 173.01 | Starting material |
| 5'-Bromo-2'-hydroxyacetophenone | 1450-75-5 | C₈H₇BrO₂ | 215.04 | Key intermediate after Fries rearrangement chemicalbook.comnih.gov |
| 2-Amino-5-bromophenol | 38191-34-3 | C₆H₆BrNO | 188.02 | Close precursor to the target compound chemicalbook.comsigmaaldrich.com |
| 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | 67029-74-7 | C₈H₆Br₂O₂ | 293.94 | Intermediate for amination reactions chemicalbook.com |
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Aminoethyl)-5-bromophenol?
Methodological Answer:
Synthesis typically involves coupling reactions between aminophenol derivatives and brominated precursors. For example, the aminoethyl group can be introduced via reductive amination or nucleophilic substitution. A plausible route includes:
- Step 1: Bromination of 2-aminophenol at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
- Step 2: Functionalization with a 2-aminoethyl group via alkylation or condensation with ethylenediamine derivatives. Protecting the amino group (e.g., with Boc) during bromination may prevent side reactions .
- Step 3: Deprotection and purification via column chromatography or recrystallization.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, aminoethyl at C2). Aromatic protons and ethylene protons should show distinct splitting .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₈H₁₀BrNO; expected ~228.01 g/mol) .
- HPLC: Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
- X-ray Crystallography: If single crystals are obtainable, this provides definitive structural confirmation .
Advanced: How can researchers optimize reaction yields when steric hindrance impedes aminoethyl group introduction?
Methodological Answer:
- Catalyst Selection: Use palladium or copper catalysts for Buchwald-Hartwig amination to facilitate coupling under milder conditions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted synthesis can accelerate sluggish steps .
- Protection/Deprotection Strategies: Temporarily protect the phenolic -OH or amino groups with tert-butyldimethylsilyl (TBS) or acetyl groups to direct reactivity .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Cross-Validation: Combine NMR with IR spectroscopy to confirm functional groups (e.g., -NH₂ stretch ~3300 cm⁻¹) .
- Computational Modeling: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and validate experimental data .
- Isotopic Labeling: Use deuterated analogs to simplify spectral interpretation for crowded regions.
- Collaborative Reproducibility: Compare data with published spectra in databases like PubChem or EPA DSSTox .
Advanced: What role does this compound play in medicinal chemistry, particularly in drug discovery?
Methodological Answer:
- Scaffold for Ligand Design: The bromine and aminoethyl groups make it a versatile intermediate for synthesizing kinase inhibitors or GPCR ligands. For example, similar bromophenol derivatives are used in antitumor agent development .
- Structure-Activity Relationship (SAR) Studies: Modify the aminoethyl chain length or bromine position to probe binding affinity in enzyme assays (e.g., tyrosine kinase inhibition) .
- Probe for Targeting: Conjugate with fluorescent tags (e.g., FITC) to study cellular uptake mechanisms .
Advanced: How is this compound applied in materials science, such as polymer synthesis?
Methodological Answer:
- Crosslinking Agent: The phenolic -OH and amino groups enable participation in epoxy or polyurethane curing reactions, enhancing thermal stability .
- Functional Monomer: Incorporate into conductive polymers (e.g., polyaniline derivatives) for sensor applications. Bromine aids in tuning electronic properties .
- Surface Modification: Graft onto nanomaterials (e.g., graphene oxide) via diazonium coupling to improve dispersibility in composites .
Basic: What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at 4°C to prevent photodegradation of the bromine substituent .
- Moisture Control: Use desiccants in storage containers, as the amino group is prone to hydrolysis .
- Oxygen Exposure: Purge solutions with inert gas (N₂/Ar) to avoid oxidation of the phenolic -OH group .
Advanced: What strategies mitigate toxicity risks during in vitro biological testing?
Methodological Answer:
- Cytotoxicity Screening: Pre-test in HEK293 or HepG2 cells using MTT assays to establish safe concentration ranges .
- Metabolic Stability Assays: Use liver microsomes to assess metabolic degradation pathways and identify toxic metabolites .
- Alternative Formulations: Encapsulate in liposomes or PEGylated carriers to reduce direct cellular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
